molecular formula C13H10ClN5O5 B11940014 N-(3-Chlorophenyl)-2-(2,4-dinitrophenyl)hydrazine-1-carboxamide CAS No. 63712-45-8

N-(3-Chlorophenyl)-2-(2,4-dinitrophenyl)hydrazine-1-carboxamide

Cat. No.: B11940014
CAS No.: 63712-45-8
M. Wt: 351.70 g/mol
InChI Key: WDRAJMWNLHQKIM-UHFFFAOYSA-N
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Description

4-(3-CHLOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE is a chemical compound known for its unique structure and properties It consists of a semicarbazide group attached to a 3-chlorophenyl and a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE typically involves the reaction of 3-chlorophenyl isocyanate with 2,4-dinitrophenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is usually stirred for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-CHLOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-BROMOPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE: Similar structure with a bromine atom instead of chlorine.

    4-(3-FLUOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE: Similar structure with a fluorine atom instead of chlorine.

    4-(3-METHYLPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE: Similar structure with a methyl group instead of chlorine.

Uniqueness

4-(3-CHLOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE is unique due to the presence of both a chlorophenyl and a dinitrophenyl group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications and reactions that may not be achievable with similar compounds.

Properties

CAS No.

63712-45-8

Molecular Formula

C13H10ClN5O5

Molecular Weight

351.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2,4-dinitroanilino)urea

InChI

InChI=1S/C13H10ClN5O5/c14-8-2-1-3-9(6-8)15-13(20)17-16-11-5-4-10(18(21)22)7-12(11)19(23)24/h1-7,16H,(H2,15,17,20)

InChI Key

WDRAJMWNLHQKIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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